

LY-395153: An In-depth Technical Guide on its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY-395153

Cat. No.: B1675692

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Executive Summary

LY-395153 is a potent, selective, and orally bioavailable positive allosteric modulator of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the arylpropylsulfonamide class of compounds, it enhances excitatory neurotransmission by potentiating the response of AMPA receptors to the endogenous ligand, glutamate. This technical guide provides a comprehensive overview of the pharmacology of **LY-395153**, including its mechanism of action, receptor binding characteristics, and the signaling pathways it modulates. Detailed experimental protocols for key pharmacological assays are provided. It is important to note that while the pharmacology of **LY-395153** is well-documented in scientific literature, comprehensive public data on its toxicology is not available.

Core Pharmacology

Mechanism of Action

LY-395153 functions as a positive allosteric modulator (PAM) of AMPA receptors. It binds to a modulatory site on the AMPA receptor complex that is distinct from the glutamate binding site. This allosteric binding event does not activate the receptor directly but rather enhances the receptor's response when glutamate binds. The potentiation of the glutamate-induced current leads to an increased influx of cations, primarily Na^+ and to a lesser extent Ca^{2+} (depending on

the subunit composition of the receptor), resulting in a greater depolarization of the postsynaptic neuron and thereby strengthening synaptic transmission.

Receptor Binding and Affinity

The interaction of **LY-395153** with AMPA receptors has been characterized using radioligand binding assays with tritiated **LY-395153** ($[^3\text{H}]\text{LY-395153}$). These studies have demonstrated that the binding of **LY-395153** is significantly enhanced in the presence of AMPA receptor agonists like L-glutamate, which is a hallmark of its allosteric modulatory nature.[\[1\]](#)

Table 1: Quantitative Pharmacological Data for **LY-395153**

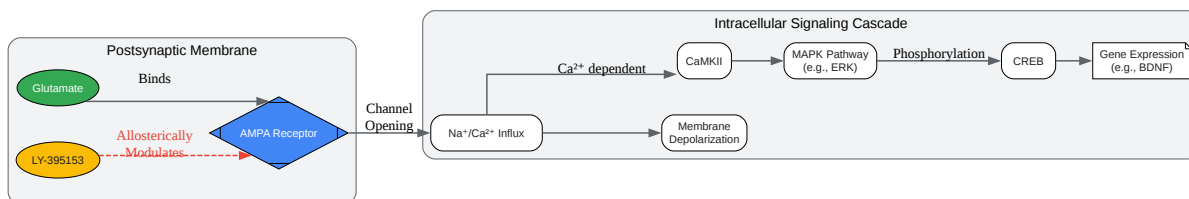
Parameter	Value	Receptor Source	Conditions & Comments	Citation
Binding Affinity (Kd) of [³ H]LY-395153	110 ± 15.1 nM	Native AMPA receptors from rat cerebral cortex	In the presence of 500 μM L-glutamate.	[1]
55.6 ± 5.3 nM	Recombinant human GluR4(flip) receptors expressed in HEK293 cells	In the presence of 500 μM L-glutamate.	[1]	
Inhibitor Binding (Ki) vs. [³ H]LY-395153				
Cyclothiazide	~7 μM	Native AMPA receptors (rat cerebral cortex)	Competitive inhibition.	[1]
NBQX	-	Native and recombinant AMPA receptors	Competitively inhibited the L-glutamate-induced increase in [³ H]LY-395153 binding.	[1]
LY303070 (active isomer of GYKI53655)	-	Native AMPA receptors	Noncompetitively inhibited the L-glutamate-induced increase in [³ H]LY-395153 binding.	[1]

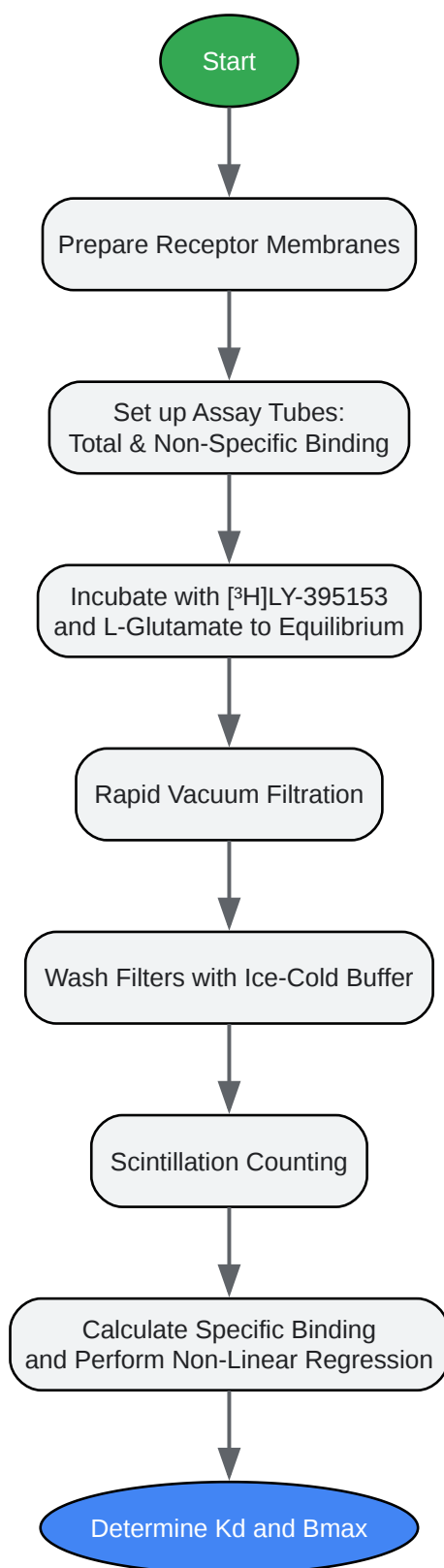
Structure-Activity Relationship

Studies have identified a specific serine residue (S776 in the human GluR4 subunit) within the "flip/flop" region of the AMPA receptor as a critical determinant for the potentiating activity of **LY-395153**.^[2] Mutation of this residue significantly attenuates the potentiation by **LY-395153**, suggesting its importance in the binding or conformational change induced by the modulator.^[2]

Signaling Pathways and Downstream Effects

By potentiating AMPA receptor-mediated currents, **LY-395153** is anticipated to activate a cascade of downstream intracellular signaling pathways pivotal for synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.





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- To cite this document: BenchChem. [LY-395153: An In-depth Technical Guide on its Pharmacology and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675692#ly-395153-pharmacology-and-toxicology>]

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